molecular formula C13H11F2NO2S B2467818 3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide CAS No. 1267260-82-1

3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2467818
CAS No.: 1267260-82-1
M. Wt: 283.29
InChI Key: RCDMYIFSSNMRPI-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two fluorine atoms at the 3 and 4 positions on the benzene ring, a hydroxyethyl group attached to the nitrogen atom, and a thiophene ring. The combination of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide typically begins with commercially available 3,4-difluorobenzoyl chloride and 2-amino-2-(thiophen-2-yl)ethanol.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone derivative.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine derivative.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3,4-difluoro-N-(2-oxo-2-(thiophen-2-yl)ethyl)benzamide.

    Reduction: Formation of 3,4-difluoro-N-(2-amino-2-(thiophen-2-yl)ethyl)benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The presence of the benzamide moiety and the thiophene ring suggests that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The fluorine atoms and the thiophene ring can enhance the compound’s metabolic stability and bioavailability, making it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its derivatives may be used in the production of polymers or as additives in various formulations.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluoro-N-(2-hydroxyethyl)benzamide: Lacks the thiophene ring, which may reduce its biological activity.

    N-(2-Hydroxy-2-(thiophen-2-yl)ethyl)benzamide: Lacks the fluorine atoms, which may affect its metabolic stability.

    3,4-Difluoro-N-(2-amino-2-(thiophen-2-yl)ethyl)benzamide: Contains an amino group instead of a hydroxy group, which may alter its reactivity and biological properties.

Uniqueness

3,4-Difluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is unique due to the combination of fluorine atoms, a hydroxyethyl group, and a thiophene ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3,4-difluoro-N-(2-hydroxy-2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO2S/c14-9-4-3-8(6-10(9)15)13(18)16-7-11(17)12-2-1-5-19-12/h1-6,11,17H,7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDMYIFSSNMRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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